4-Hydrazinyl-6-methylpyrimidin-2(1H)-one
Description
4-Hydrazinyl-6-methylpyrimidin-2(1H)-one is a heterocyclic compound featuring a pyrimidinone core substituted with a hydrazinyl group at position 4 and a methyl group at position 4. Pyrimidinones are pivotal in medicinal chemistry due to their structural resemblance to nucleic acid bases, enabling diverse biological interactions .
Synthesis of such derivatives often involves nucleophilic substitution reactions. For instance, hydrazine can react with halogenated pyrimidinones to introduce the hydrazinyl group. highlights a related synthesis method for 2-hydrazino-6-methylpyrimidin-4-one using potassium nitrite and acetic acid, demonstrating the versatility of hydrazine in functionalizing pyrimidinone scaffolds .
Properties
Molecular Formula |
C5H8N4O |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
4-hydrazinyl-6-methyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C5H8N4O/c1-3-2-4(9-6)8-5(10)7-3/h2H,6H2,1H3,(H2,7,8,9,10) |
InChI Key |
OTOWPAWAWTZRGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=O)N1)NN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Positional Isomerism
a. 2-Hydrazino-6-methylpyrimidin-4-one
- Structure : Positional isomer of the target compound, with hydrazinyl at position 2 and ketone at position 3.
- Synthesis: Prepared via diazotization of 2-amino-6-methylpyrimidin-4-one using KNO₂ in acetic acid .
- Applications : Intermediate for azido derivatives, useful in click chemistry.
b. 5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidine-2-(1H)-one
- Structure : Ethoxycarbonyl and phenyl substituents at positions 5 and 4, respectively, with a partially saturated pyrimidine ring.
- Synthesis : Prepared via Biginelli reaction, confirmed by NMR (δ 1.09 for -OCH₂CH₃, 2.25 for CH₃, and 7.28 for aromatic protons) .
- Key Feature : Demonstrates the impact of bulky substituents on ring conformation and hydrogen-bonding patterns.
c. 6-Methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one
Substituent Effects on Physicochemical Properties
- Hydrazinyl vs. Methylsulfanyl : The hydrazinyl group in 4-Hydrazinyl-6-methylpyrimidin-2(1H)-one facilitates hydrogen bonding and metal coordination, critical for biological activity. In contrast, methylsulfanyl groups increase hydrophobicity, as seen in ’s compound .
- Ethoxycarbonyl and Phenyl Groups : These substituents in ’s compound introduce steric hindrance, reducing solubility but stabilizing the partially saturated ring .
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